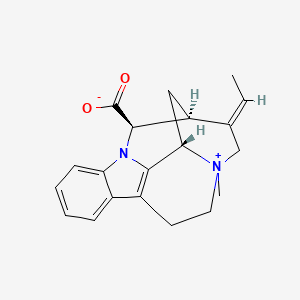
Taberdivarine H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taberdivarine H is a natural product from Tabernaemontana officinalis . It is an alkaloid isolated from the aerial parts of Tabernaemontana officinalis . It has been found to exhibit cytotoxicity against three human cancer cell lines HeLa, MCF-7, and SW480 with IC50 values ranging from 1.42 to 11.35 µM .
Synthesis Analysis
The total synthesis of this compound has been achieved through a strategy involving late-stage construction of the D ring by Michael addition of a vinylic nucleophile to a 2-indolyl acrylate moiety . While the intramolecular Michael addition did not succeed, a diastereoselective unusual intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a readily accessible Michael acceptor was performed .Molecular Structure Analysis
The absolute configurations of the chiral centers were reflected in the molecular structure of the natural pleiocarpamane analog this compound (zwitterion) and were established by an XSA as the trihydrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Michael addition of a vinylic nucleophile to a 2-indolyl acrylate moiety, an intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a readily accessible Michael acceptor, and a final cyclization achieved by nucleophilic substitution into an ammonium intermediate .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H22N2O2 and a molecular weight of 322.41 . It appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cytotoxic Properties Against Cancer Cells : Taberdivarine H exhibits cytotoxicity against various human cancer cell lines, including HeLa, MCF-7, and SW480. This discovery suggests its potential as a therapeutic agent in cancer treatment. The cytotoxic effects of this compound were identified in a study where various alkaloids were isolated from the aerial parts of Tabernaemontana officinalis (Zhang et al., 2015).
Structural Analysis and Derivation : The synthesis and structural analysis of this compound, along with other related alkaloids, have been explored. This includes studies on the oxidative cyclization of the geissoschizine skeleton for the enantioselective total synthesis of mavacuran alkaloids, which comprise this compound. Such research is vital for understanding the compound's chemical nature and potential for drug development (Jarret et al., 2019).
Potential in Bioactive Compound Research : Studies have shown that compounds similar to this compound, derived from plants like Tabernaemontana divaricata, possess bioactive properties. This indicates a broader range of potential applications in pharmaceuticals and therapeutic treatments (Yuwen et al., 2018).
Exploration of New Alkaloid Types : Research on Tabernaemontana divaricata and related species has led to the discovery of various new alkaloids, including this compound. These studies contribute to the expanding knowledge of alkaloid diversity and their potential applications in medicine and pharmacology (Chen et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYUFXAXLKULGV-SFQLIIISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

